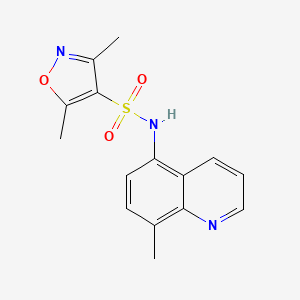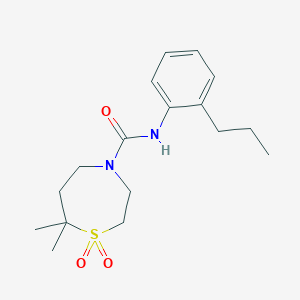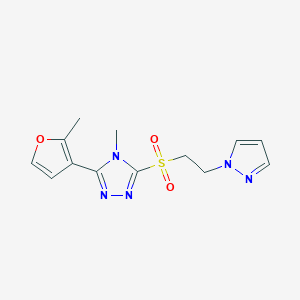![molecular formula C19H22N2O4 B7679167 Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate](/img/structure/B7679167.png)
Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate, also known as MCC, is a compound that has been studied for its potential use in the field of medicine. This compound has shown promising results in scientific research, particularly in the area of cancer treatment.
Mecanismo De Acción
The mechanism of action of Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting LSD1, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been found to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential use of this compound in combination with other compounds for cancer treatment. Additionally, the study of the mechanism of action of this compound and its effects on gene expression could lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis method of Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with 4-(cyclopentylcarbamoyl)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then treated with methyl iodide to obtain this compound. The overall yield of the synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In particular, this compound has shown promising results in the treatment of breast cancer, lung cancer, and melanoma. This compound has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.
Propiedades
IUPAC Name |
methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-19(23)17-11-10-16(25-17)12-20-14-8-6-13(7-9-14)18(22)21-15-4-2-3-5-15/h6-11,15,20H,2-5,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMAOJQUPPKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2=CC=C(C=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7679094.png)

![5-benzyl-3-[(2-methylpyrazol-3-yl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7679133.png)
![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)

![Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7679171.png)
![(1R,2R)-1-N,2-N-bis[(3-methylpyridin-2-yl)methyl]cyclopropane-1,2-dicarboxamide](/img/structure/B7679174.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide](/img/structure/B7679194.png)
![8-Methyl-2-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7679205.png)
